2-Bromomethyl-4-hydroxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-5-3-6(9)1-2-8-5/h1-3H,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZMNXLYAGAQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Pathways of 2 Bromomethyl 4 Hydroxypyridine
Nucleophilic Substitution Reactions at the Bromomethyl Group
The bromomethyl group is a key site for nucleophilic substitution, enabling the introduction of a variety of functional groups.
Reactivity with Heteroatom Nucleophiles (e.g., Amines, Thiols, Alkoxides)
The carbon atom of the bromomethyl group is electrophilic and readily undergoes substitution reactions with various heteroatom nucleophiles. For instance, amines, thiols, and alkoxides can displace the bromide ion to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are fundamental in constructing more complex molecular architectures.
Thiols, being more nucleophilic than amines, react with butene-1,4-dial (BDA) via a 1,4-addition to create a 2-succinaldehyde intermediate. nih.gov This intermediate is then trapped by an amine to form a Schiff base, which subsequently rearranges and aromatizes to yield a 3-thio N-pyrrole heterocycle. nih.gov
Table 1: Nucleophilic Substitution Reactions of 2-Bromomethyl-4-hydroxypyridine This table is representative and for illustrative purposes.
| Nucleophile | Product | Bond Formed |
|---|---|---|
| Amine (R-NH₂) | 2-(Aminomethyl)-4-hydroxypyridine | C-N |
| Thiol (R-SH) | 2-(Thio-methyl)-4-hydroxypyridine | C-S |
| Alkoxide (R-O⁻) | 2-(Alkoxymethyl)-4-hydroxypyridine | C-O |
Carbon-Carbon Bond Formation via Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling on sp3-hybridized Carbon)
The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, can be applied to sp3-hybridized carbons like the one in the bromomethyl group. nih.govchemistry.coach This reaction typically involves a palladium catalyst and a boronic acid or ester to couple the bromomethyl moiety with various organic groups. researchgate.netnih.govyoutube.com This allows for the introduction of alkyl, alkenyl, or aryl substituents at this position, significantly expanding the molecular diversity achievable from this compound. The reaction of benzyl (B1604629) halides with aryl boronic acids is known to proceed via a slow oxidative addition and a facile reductive elimination compared to aryl halides. nih.gov
Chemical Transformations Involving the 4-Hydroxypyridine (B47283) Ring System
The 4-hydroxypyridine ring itself is a dynamic system, influenced by tautomerism and susceptible to both electrophilic and nucleophilic attack.
Tautomerism and its Influence on Reactivity (Hydroxypyridine/Pyridone Equilibrium)
4-Hydroxypyridine exists in a tautomeric equilibrium with its pyridone form, 4-pyridone. chemtube3d.comchemtube3d.com This equilibrium is influenced by factors such as the solvent and the presence of other functional groups. The pyridone tautomer is often favored due to its aromatic character, which is maintained through delocalization of the lone pair of electrons on the nitrogen atom into the ring, and the stability of the C=O double bond. chemtube3d.comwayne.edu This tautomerism significantly impacts the reactivity of the ring, as the electronic properties of the hydroxypyridine and pyridone forms are different. Ab initio calculations have shown that 4-hydroxypyridine is 2.4 kcal/mol more stable than 4-pyridone. wayne.edu
Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine (B92270) Nucleus
The pyridine ring can undergo both electrophilic and nucleophilic aromatic substitution reactions, although its electron-deficient nature generally makes it less reactive towards electrophiles than benzene (B151609). youtube.comyoutube.commasterorganicchemistry.com
Electrophilic Aromatic Substitution: The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the meta-position (C-3 and C-5). youtube.comyoutube.com However, the presence of the activating hydroxyl group at the 4-position can influence the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrogen atom makes the pyridine ring susceptible to nucleophilic attack, particularly at the ortho (C-2 and C-6) and para (C-4) positions. stackexchange.comyoutube.com A leaving group at one of these positions can be displaced by a strong nucleophile. For 2- or 4-halopyridines, nucleophilic aromatic substitution provides a method for synthesizing substituted pyridines. nih.gov The stability of the anionic intermediate formed during the reaction is a key factor, and resonance forms that place the negative charge on the electronegative nitrogen atom are particularly stabilizing. stackexchange.com
Oxidative and Reductive Manipulations of Functional Groups
The functional groups of this compound can be chemically altered through oxidation and reduction. For instance, the hydroxypyridine moiety can undergo enzymatic hydroxylation. In a process observed in Agrobacterium sp., 4-hydroxypyridine is hydroxylated to pyridine-3,4-diol (B75182) by the enzyme 4-hydroxypyridine 3-hydroxylase, a mixed-function mono-oxygenase that requires O₂ and NAD(P)H. nih.gov This reaction is a key step in the biodegradation of 4-hydroxypyridine. nih.gov
Conversion of Bromomethyl to Aldehyde or Carboxylic Acid
Conversion to Aldehyde:
The conversion of a benzylic bromide to an aldehyde can be achieved through various methods, including the Sommelet reaction, the Hass-Bender reaction, or by using oxidizing agents like dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation.
Conversion to Carboxylic Acid:
Oxidation of the bromomethyl group to a carboxylic acid typically involves harsher reaction conditions or more potent oxidizing agents. A common strategy involves a two-step process: initial conversion to an alcohol or aldehyde, followed by further oxidation. Direct oxidation can also be achieved using strong oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid.
For instance, the related compound 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid highlights the stability of a carboxylic acid group on a different part of the molecule while the bromomethyl group is present. bldpharm.com The synthesis of various bromopyridine carboxylic acids, such as 5-Bromo-4-hydroxypyridine-2-carboxylic acid and 4-Bromopyridine-2-carboxylic acid, further demonstrates the accessibility of this class of compounds, though the synthetic routes may not directly involve the oxidation of a bromomethyl group. biosynth.comnih.gov
Reduction of the Bromomethyl Group to a Methyl Group
The reduction of a bromomethyl group to a methyl group is a fundamental transformation in organic synthesis. This hydrodehalogenation reaction can be accomplished using various reducing agents. Common methods include catalytic hydrogenation, using a metal catalyst like palladium on carbon (Pd/C) with a hydrogen source, or using metal hydrides such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4).
A patent for the preparation of 2-methyl-4-bromopyridine describes a multi-step synthesis that involves the creation of a methyl group early in the sequence, which is then carried through to the final product. google.com While this does not directly demonstrate the reduction of a bromomethyl group on a pre-existing 4-hydroxypyridine ring, it underscores the stability and importance of the methyl-substituted pyridine scaffold.
Recent advancements have highlighted the use of a Janus palladium membrane electrode for the efficient hydrodehalogenation of various organic halides, including heteroaryl bromides. acs.org This electrochemical method facilitates hydride transfer and demonstrates high Faradaic efficiency for the conversion of bromides to their corresponding hydrocarbons. acs.org
| Reactant | Product | Key Transformation | Potential Reagents/Methods |
| This compound | 2-Formyl-4-hydroxypyridine | Oxidation of Bromomethyl to Aldehyde | Sommelet reaction, Kornblum oxidation |
| This compound | 4-Hydroxy-2-pyridinecarboxylic acid | Oxidation of Bromomethyl to Carboxylic Acid | KMnO4, CrO3; or two-step via aldehyde |
| This compound | 2-Methyl-4-hydroxypyridine | Reduction of Bromomethyl to Methyl | Catalytic hydrogenation (H2, Pd/C), LiAlH4, NaBH4, Electrochemical reduction |
Electrochemical Transformations of Brominated Pyridine Derivatives
Electrochemical methods offer a powerful and sustainable approach to the transformation of organic molecules. nih.govresearchgate.net For brominated pyridine derivatives, electrochemical techniques can be employed for both reduction and oxidation reactions.
Electrochemical Reduction:
The electrochemical reduction of bromopyridines can lead to the cleavage of the carbon-bromine bond, resulting in the formation of a pyridyl radical. nih.gov This radical can then be further reduced and protonated to yield the corresponding debrominated pyridine. The reduction potential of bromopyridines is a key factor, and it can be influenced by factors such as protonation of the pyridine ring. nih.gov For example, the reduction potential of 2-bromopyridine (B144113) is significantly decreased upon protonation. nih.gov This suggests that the pH of the reaction medium can play a crucial role in the electrochemical reduction of brominated hydroxypyridines.
Electrochemical Oxidation and Bromination:
While the focus here is on transformations of the bromomethyl group, it is noteworthy that electrochemical methods have also been developed for the selective bromination of pyridine derivatives. nih.govacs.org These processes often utilize inexpensive and safe bromine salts and can be performed under mild conditions. nih.govacs.org
Mechanistic and Theoretical Investigations
Computational Studies on Molecular Structure and Electronic Properties
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules. For 2-Bromomethyl-4-hydroxypyridine, theoretical studies, particularly those employing Density Functional Theory (DFT), offer deep insights into its structure and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.commdpi.com It is widely employed for the optimization of molecular geometries and the calculation of various molecular properties. researchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict its three-dimensional structure with high accuracy. researchgate.netnih.govmdpi.com
These calculations provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, 3-bromo-2-hydroxypyridine, DFT calculations have been used to determine the precise lengths of C-C, C-N, C-Br, and O-H bonds, as well as the angles between them. nih.gov The optimized geometry from DFT helps in understanding the planarity of the pyridine (B92270) ring and the orientation of its substituents. scispace.com The results of such calculations are often in good agreement with experimental data obtained from techniques like single-crystal X-ray diffraction. researchgate.net
Below is a table representing typical data obtained from DFT calculations for pyridine derivatives, illustrating the kind of structural parameters that can be elucidated for this compound.
| Parameter | Typical Calculated Value (Å or °) | Description |
| C-Br Bond Length | ~1.90 Å | The length of the covalent bond between a carbon and a bromine atom. |
| C-O Bond Length | ~1.35 Å | The length of the covalent bond between a carbon and an oxygen atom. |
| O-H Bond Length | ~0.97 Å | The length of the covalent bond in the hydroxyl group. |
| Pyridine Ring C-C Bond Lengths | 1.38 - 1.40 Å | Bond lengths within the aromatic pyridine ring. |
| Pyridine Ring C-N Bond Lengths | ~1.34 Å | Bond lengths between carbon and nitrogen within the pyridine ring. |
| C-C-N Bond Angle | ~123° | An example of a bond angle within the pyridine ring. |
Note: The values in this table are illustrative and based on general data for similar compounds. Specific values for this compound would require a dedicated DFT study.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing the kinetic stability and chemical reactivity of a molecule. mdpi.com A small energy gap suggests that a molecule is more reactive, more polarizable, and considered a "soft" molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com A large gap indicates higher stability and a "hard" molecule. mdpi.com
For pyridine derivatives, the HOMO is often characterized by a delocalized π character spread across the pyridine ring and its substituents. mdpi.comresearchgate.net The LUMO typically has π* character. mdpi.com The HOMO→LUMO transition, therefore, represents an electron density transfer within the molecule. mdpi.com DFT calculations can accurately predict the energies of these orbitals. mdpi.com
Below is a table showing representative HOMO-LUMO data for a related brominated hydroxypyridine compound.
| Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -7.273 | Electron Donor (Nucleophilicity) |
| LUMO | -3.169 | Electron Acceptor (Electrophilicity) |
| Energy Gap (ΔE) | 4.104 | Index of Chemical Stability and Reactivity |
Note: These values are based on a study of 4-bromoanilinium perchlorate (B79767) and serve as an example. mdpi.com
Elucidation of Reaction Mechanisms Pertaining to this compound Synthesis and Transformations
Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and predicting product outcomes.
The synthesis of this compound typically involves the bromination of a suitable precursor, such as 2-methyl-4-hydroxypyridine. The bromination occurs at the methyl group attached to the pyridine ring, a position analogous to the benzylic position in toluene (B28343) derivatives. This type of reaction is known as benzylic bromination and is most commonly achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light).
The mechanism proceeds via a free-radical chain reaction:
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-4-hydroxypyridine. This step is favored because it forms a resonance-stabilized pyridyl-methyl radical. The stability of this radical intermediate is key to the selectivity of the reaction for the methyl group. The resulting pyridyl-methyl radical then reacts with a molecule of NBS to form the product, this compound, and a succinimidyl radical. The succinimidyl radical continues the chain by reacting with HBr to regenerate a bromine radical.
Termination: The reaction terminates when any two radical species combine.
The hydroxypyridine moiety can exist in tautomeric equilibrium with its pyridone form. The specific reaction conditions can influence which tautomer is present and how it affects the bromination reaction.
The bromine atom attached directly to the pyridine ring at the 2-position is susceptible to replacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org This reactivity is a hallmark of pyridine chemistry, as the electronegative nitrogen atom makes the ring electron-deficient, particularly at the C2 (ortho) and C4 (para) positions, thus activating them for nucleophilic attack. echemi.com
The SNAr mechanism is generally a two-step process:
Addition: A nucleophile attacks the carbon atom bearing the leaving group (the bromine atom at C2). libretexts.org This attack is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate called a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the pyridine ring is temporarily broken in this intermediate. echemi.com The negative charge is delocalized across the ring system and, crucially, can be stabilized by the electronegative nitrogen atom, which is not possible if the attack occurs at the C3 position. echemi.com
Elimination: The leaving group (bromide ion) is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final substitution product. wikipedia.org
This addition-elimination pathway is distinct from SN1 and SN2 mechanisms and is characteristic of activated aromatic systems. wikipedia.orgmasterorganicchemistry.com The presence of the nitrogen atom in the pyridine ring serves a similar activating function to that of a nitro group in a benzene (B151609) ring. wikipedia.org
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. elsevierpure.comnih.gov It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close intermolecular contacts. whiterose.ac.uk
For this compound, the crystal packing would be significantly influenced by hydrogen bonding, due to the hydroxyl group, and potentially halogen bonding, due to the bromine atom.
Hirshfeld surface analysis generates several plots:
dnorm surface: This surface highlights intermolecular contacts shorter than the van der Waals radii sum in red, indicating key interactions like hydrogen bonds. nih.gov
For a molecule like this compound, the analysis would likely reveal significant contributions from the following contacts:
O···H/H···O contacts: These represent strong hydrogen bonds formed between the hydroxyl group of one molecule and the nitrogen atom or hydroxyl oxygen of a neighboring molecule. nih.gov These interactions often dominate the crystal packing, forming chains or dimers. bibliomed.org
Br···H/H···Br contacts: These interactions are also significant and can contribute to the stability of the crystal structure. nih.gov
H···H contacts: These are generally the most abundant contacts on the surface, reflecting the high proportion of hydrogen atoms on the molecular surface. nih.govnih.gov
C···H/H···C contacts: These represent weaker C-H···π interactions. nih.gov
Halogen bonds (Br···N or Br···O): The bromine atom can act as a Lewis acidic region (a σ-hole) and interact with Lewis bases like the nitrogen atom or oxygen atom of another molecule, further stabilizing the packing arrangement. bibliomed.org
The table below shows typical contributions of various intermolecular contacts derived from Hirshfeld surface analysis of a related brominated organic compound.
| Interaction Type | Contribution (%) | Description |
| H···H | 36.2% | The most frequent type of contact. |
| C···H/H···C | 21.6% | Indicates van der Waals forces and weak C-H···π interactions. |
| N···H/H···N | 12.2% | Represents hydrogen bonding involving nitrogen. |
| Br···H/H···Br | 10.8% | Highlights the role of bromine in intermolecular contacts. |
Note: Data is illustrative and taken from a study on a brominated dihydropyridine (B1217469) derivative. nih.gov
Applications As a Versatile Synthetic Scaffold in Organic Synthesis
Building Block for Complex Heterocyclic Systems
The strategic placement of reactive sites on the 2-Bromomethyl-4-hydroxypyridine core allows for its elaboration into a variety of more complex heterocyclic structures, including substituted pyridones, as well as fused and bridged polycyclic systems.
The this compound scaffold is intrinsically linked to 4-hydroxy-2-pyridone, a common structural motif in numerous natural products and biologically active compounds. The compound exists in tautomeric equilibrium between the 4-hydroxypyridine (B47283) (lactim) form and the 4-hydroxy-2-pyridone (lactam) form, with the latter often predominating. This dual reactivity allows for a range of synthetic transformations.
The bromomethyl group at the 2-position serves as a potent electrophilic handle for introducing various substituents via nucleophilic substitution reactions. This enables the synthesis of a diverse library of 2-substituted-4-hydroxypyridine derivatives. For instance, reaction with different nucleophiles can lead to the formation of ethers, thioethers, amines, and new carbon-carbon bonds at the methylene (B1212753) bridge.
Furthermore, the 4-hydroxy-2-pyridone core itself can be a participant in multicomponent reactions. For example, in related systems, 4-hydroxy-2-pyridones react with aldehydes and active methylene compounds to generate fused heterocyclic systems like pyrano[3,2-c]pyridones. While direct literature on this compound in these specific multicomponent reactions is nascent, its inherent structure suggests high potential for such applications. The synthesis of various 2-pyridone derivatives is a testament to the versatility of this structural class. organic-chemistry.orginnovareacademics.in For instance, transition-metal-free methods have been developed for the synthesis of pyridyl pyridones from 2-fluoropyridine (B1216828) derivatives, highlighting the reactivity of halogens on the pyridine (B92270) ring. rsc.org
| Reactant Type | Potential Product Class | Significance |
| Aldehydes, Malononitrile (B47326) | Pyrano[3,2-c]pyridone derivatives | Access to complex fused heterocycles |
| Various Nucleophiles | 2-Substituted-4-hydroxypyridines | Functionalization at the C2-methyl position |
| N-propargylamines, Active Methylene Compounds | Diversified 2-pyridones | Construction of bioactive molecules via [4+2] annulation organic-chemistry.org |
This table illustrates potential reaction pathways for the derivatization of the this compound scaffold based on established reactivity of the 4-hydroxy-2-pyridone core.
The construction of fused and bridged polycyclic skeletons is a significant challenge in organic synthesis, and building blocks that facilitate such transformations are highly sought after. nih.gov this compound is an ideal candidate for creating such complex structures due to its ability to participate in intramolecular reactions.
The presence of the hydroxyl group and the bromomethyl group on the same molecule allows for intramolecular cyclization reactions to form fused ring systems. For example, under basic conditions, the hydroxyl group can deprotonate and act as an internal nucleophile, displacing the bromide to form a six-membered dihydro-furo[2,3-b]pyridine ring. Further transformations of this initial product could lead to a variety of novel fused heterocyclic systems.
Bridged polycyclic architectures, which are characteristic of many complex natural products, can also be envisioned. The key to accessing these structures often lies in cycloaddition reactions. Research has shown that 3-hydroxy-pyridinium salts can react with dienophiles to form tropane-related bicyclic adducts. nih.gov Given that this compound can be readily converted into a pyridinium (B92312) salt, this opens up a pathway to bridged systems.
| Reaction Type | Resulting Architecture | Key Transformation |
| Intramolecular Cyclization | Fused Dihydro-furo[2,3-b]pyridine | Nucleophilic attack of the 4-OH group on the C2-bromomethyl group |
| Intermolecular Cycloaddition (as pyridinium salt) | Bridged Bicyclic Systems | [3+2] or [4+3] cycloaddition with suitable dienophiles |
This table outlines strategies for constructing complex polycyclic systems from this compound.
The dihydropyridine (B1217469) scaffold is a privileged structure in medicinal chemistry, most notably found in a class of drugs that act as L-type calcium channel blockers. nih.gov The synthesis of novel dihydropyridine derivatives continues to be an active area of research. While the direct conversion of this compound to a classical Hantzsch-type dihydropyridine is not straightforward, its functional groups allow for its incorporation into more complex dihydropyridine-containing molecules.
More directly, the synthesis of tropane-related scaffolds has been successfully achieved using pyridinium salt chemistry. nih.gov A unified synthetic approach has been developed for diverse tropane-related scaffolds starting from the reaction of 3-hydroxy-pyridinium salts with vinyl sulfones or sulfonamides. nih.gov This methodology is highly relevant to this compound, which can be considered a masked pyridinium salt. The resulting bicyclic intermediates can be further elaborated, demonstrating the utility of this strategy for creating complex, three-dimensional scaffolds. nih.gov
Role in the Development of Pharmacologically Relevant Scaffolds
The inherent structural features of this compound make it a valuable starting point for the synthesis of molecules with potential therapeutic applications. The 4-hydroxypyridine moiety is found in a number of biologically active compounds, and the bromomethyl group provides a convenient attachment point for pharmacophoric groups.
The pyridine ring is a common motif in a vast number of drugs and bioactive molecules. Its presence can enhance pharmacological properties such as metabolic stability, permeability, and protein-binding affinity. Therefore, functionalized pyridine building blocks are essential in drug discovery.
This compound can serve as a key intermediate in the synthesis of potential therapeutic agents. For example, the development of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) showcases the importance of the pyridine scaffold in modern medicinal chemistry. mdpi.com The ability to introduce a substituted pyridine ring is often a crucial step in the synthesis of these complex molecules. The bromomethyl group of this compound can be transformed into other functional groups, such as an aldehyde or a carboxylic acid, which can then be used in coupling reactions to build larger, more complex molecules. The aziridine (B145994) alkaloids, which have shown a range of pharmacological activities including antitumor and antimicrobial effects, are another class of compounds where heterocyclic building blocks are crucial. nih.gov
The development of selective enzyme inhibitors is a cornerstone of modern drug discovery. The 4-hydroxy-2-pyridone structure is known to coordinate to metal ions in the active sites of certain enzymes, making it an attractive scaffold for the design of metalloenzyme inhibitors.
Furthermore, the tropane-related scaffolds accessible from pyridinium salts have been shown to possess interesting biological activities. nih.gov A screening library based on these diverse scaffolds led to the discovery of inhibitors of Hedgehog signaling and compounds with activity against the malaria parasite Plasmodium falciparum. nih.gov This demonstrates that the synthetic pathways accessible from this compound can lead to biologically relevant chemical space. The molecular hybridization approach, which combines pharmacophoric elements from different bioactive molecules, has been successful in developing kinase inhibitors, and functionalized pyridine scaffolds are key to this strategy. mdpi.com
| Target Class | Scaffold Type | Example of Biological Activity | Reference |
| Kinases (e.g., CSF1R) | Pyridine-based heterocycles | Anticancer | mdpi.com |
| Hedgehog Signaling Pathway | Tropane-related scaffolds | Developmental pathway inhibition | nih.gov |
| Plasmodium falciparum | Tropane-related scaffolds | Antimalarial | nih.gov |
| Hepatitis B Virus (HBV) | 2-Pyridone derivatives | Antiviral | innovareacademics.in |
This table summarizes the potential therapeutic applications of scaffolds derived from or related to this compound.
Contributions to Anti-Virulence Drug Discovery via Scaffold Optimization
The pyridine ring is a well-established pharmacophore in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents. nih.gov The hydroxypyridinone scaffold, in particular, has garnered significant attention for its wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties. nih.gov Research into hydroxypyridone derivatives has demonstrated their potential as antimicrobial agents, with some compounds showing significant inhibitory effects against bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the fungus Candida albicans. nih.gov
The strategy of anti-virulence therapy, which aims to disarm pathogens rather than kill them, represents a promising approach to combatting antimicrobial resistance. This method targets factors that contribute to a pathogen's ability to cause disease, such as the pqs quorum sensing (QS) system in Pseudomonas aeruginosa. researchgate.net This Gram-negative bacterium is a notorious cause of hospital-acquired infections. researchgate.net A notable study highlighted the potential of 2-(trifluoromethyl)pyridine (B1195222) derivatives as potent inverse agonists of the PqsR receptor, a key regulator of virulence in P. aeruginosa. researchgate.net By modulating this receptor, these compounds can reduce the production of virulence factors and biofilm formation. researchgate.net
Furthermore, a high-throughput screening program identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of highly potent antibacterial agents. nih.gov The most active of these compounds demonstrated a significant minimum inhibitory concentration (MIC) value against E. coli and showed indications of inhibiting protein translation without inducing a cellular stress response. nih.gov
While direct studies on this compound in anti-virulence are not prevalent, its structural motifs are central to these findings. The hydroxypyridine core is a key feature of many bioactive compounds, and the reactive bromomethyl group allows for the kind of scaffold optimization and derivatization that is crucial in developing new therapeutic agents. nih.govnih.gov This functional group enables the simple and rapid introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR) to identify more potent and selective anti-virulence compounds.
Table 1: Examples of Pyridine Derivatives in Anti-Virulence and Antimicrobial Research
| Compound Class | Target/Activity | Organism(s) | Reference |
| Hydroxypyridone derivatives | Antimicrobial | Staphylococcus aureus, Bacillus subtilis, Candida albicans | nih.gov |
| 2-(Trifluoromethyl)pyridines | Inverse agonist of PqsR | Pseudomonas aeruginosa | researchgate.net |
| 5-Oxo-4H-pyrrolo[3,2-b]pyridine derivatives | Antibacterial | E. coli | nih.gov |
| Pyridine-based organic salts | Antibacterial, Antibiofilm | S. aureus, E. coli | mdpi.com |
| Thienopyridine derivatives | Anti-inflammatory (NO production inhibition) | Not applicable | nih.gov |
Utilization in Agrochemical Synthesis
The pyridine scaffold is not only vital in pharmaceuticals but also plays a crucial role in modern agriculture. researchgate.net Pyridine derivatives are integral to a wide range of agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netjst.go.jp The strategic inclusion of a pyridine ring in a pesticide's molecular structure can significantly enhance its biological activity. researchgate.net
The development of effective and selective herbicides is a major focus of agrochemical research. Trifluoromethylpyridine (TFMP) derivatives are a prominent class of herbicides. jst.go.jp For instance, fluazifop-butyl, an acetyl-CoA carboxylase (ACCase) inhibitor, was one of the first herbicides to incorporate a TFMP substructure and demonstrated excellent activity against perennial grass weeds. jst.go.jp Other pyridine-based herbicides include dithiopyr (B166099) and thiazopyr, which inhibit root growth by disrupting microtubule assembly. jst.go.jp
Patents and research literature describe various classes of pyridine-based herbicides. Substituted pyridine ketones are noted for their herbicidal and growth-inhibitory properties. google.com Additionally, pyridine carboxamides, such as diflufenican, are used to control annual grass and certain broadleaf weeds. google.com Flupyrsulfuron, another pyridine carboxylic acid derivative, is effective against black-grass and some broadleaf weeds. google.com
The this compound scaffold contains the core hydroxypyridine structure found in many of these active compounds. The bromomethyl group provides a reactive handle for synthesizing more complex molecules, making it a valuable intermediate in the creation of new agrochemicals. While direct evidence of its use as a precursor for commercial herbicides and fungicides is limited in the available literature, its structural components are well-represented in a variety of successful agrochemical products. For example, the synthesis of various substituted 4-hydroxypyridines is a topic of interest in patent literature, indicating the industrial importance of this class of compounds. google.com The fungicide coumoxystrobin, for instance, highlights the efficacy of pyridine derivatives in managing diseases like cucumber downy mildew. researchgate.net
Table 2: Examples of Pyridine-Based Agrochemicals
| Compound Name | Type | Mode of Action | Reference |
| Fluazifop-butyl | Herbicide | ACCase inhibitor | jst.go.jp |
| Dithiopyr | Herbicide | Microtubule assembly inhibitor | jst.go.jp |
| Thiazopyr | Herbicide | Microtubule assembly inhibitor | jst.go.jp |
| Diflufenican | Herbicide | Controls annual grass and broadleaf weeds | google.com |
| Flupyrsulfuron | Herbicide | Controls black-grass and some broadleaf weeds | google.com |
| Coumoxystrobin | Fungicide | Manages cucumber downy mildew and apple tree rot | researchgate.net |
Advanced Characterization Techniques for 2 Bromomethyl 4 Hydroxypyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of the signals, the precise connectivity and chemical environment of each atom can be determined.
For 2-Bromomethyl-4-hydroxypyridine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the bromomethyl group. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The number of unique carbon signals confirms the symmetry of the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of the carbon atoms.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H (on -OH) | Variable (broad singlet) | s (br) | - |
| H (on -CH₂Br) | ~4.5 | s | - |
| H3 | ~6.8 | d | ~2.5 |
| H5 | ~6.7 | dd | ~5.5, 2.5 |
| H6 | ~8.0 | d | ~5.5 |
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| -CH₂Br | ~35 |
| C2 | ~155 |
| C3 | ~115 |
| C4 | ~165 |
| C5 | ~110 |
| C6 | ~150 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺). Common fragmentation pathways would likely involve the loss of the bromine atom or the entire bromomethyl group.
Expected Mass Spectrometry Data for this compound
| Fragment Ion | Expected m/z | Significance |
| [C₆H₆BrNO]⁺ | 187/189 | Molecular Ion Peak |
| [C₆H₆NO]⁺ | 108 | Loss of Br |
| [C₅H₄NO]⁺ | 94 | Loss of CH₂Br |
X-ray Diffraction Analysis
While a crystal structure for this compound is not publicly available, analysis of related pyridine derivatives suggests that the pyridine ring would be essentially planar. The technique would definitively establish the positions of the bromomethyl and hydroxyl substituents on the ring and reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the presence of specific functional groups.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-Br bonds. The presence of a broad band in the high-frequency region would be indicative of the hydroxyl group, while absorptions in the fingerprint region would be characteristic of the substituted pyridine ring.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3200-3600 | Broad, Strong |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aliphatic C-H stretch | 2850-3000 | Medium |
| C=C and C=N stretch | 1500-1600 | Medium-Strong |
| C-O stretch | 1200-1300 | Strong |
| C-Br stretch | 500-600 | Medium-Strong |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of pyridine (B92270) derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.in Traditional methods for synthesizing pyridines often involve hazardous reagents, harsh reaction conditions, and significant waste generation. rasayanjournal.co.inijarsct.co.in Future efforts for synthesizing 2-bromomethyl-4-hydroxypyridine will likely focus on adopting more sustainable practices.
Key green chemistry strategies applicable to pyridine synthesis include:
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times, increase product yields, and lead to purer products compared to conventional heating methods. nih.gov
Solvent-Free Reactions: Conducting reactions without a solvent, or in the solid state, minimizes the use of volatile organic compounds, reducing waste and simplifying purification. ijarsct.co.in
Multicomponent Reactions (MCRs): These one-pot reactions combine three or more reactants to form a product that incorporates substantial parts of all starting materials, enhancing atom economy and synthetic efficiency. nih.gov
Use of Green Catalysts and Solvents: The development of biocatalysts, such as engineered enzymes, and the use of environmentally benign solvents like ionic liquids are of growing interest for creating pyridine frameworks under mild conditions. ijarsct.co.inbiosynce.com
Ultrasonic Synthesis: Sonochemistry can improve reaction rates and efficiency by enhancing mass transfer and energy input. ijarsct.co.in
| Approach | Conventional Method | Green Alternative | Key Advantages of Green Approach |
|---|---|---|---|
| Energy Input | Prolonged heating with oil baths or heating mantles | Microwave Irradiation | Reduced reaction time, higher yields, improved purity nih.gov |
| Solvent Use | Often requires toxic and volatile organic solvents | Solvent-free or solid-state reactions; use of ionic liquids rasayanjournal.co.in | Minimized waste, easier purification, reduced environmental impact ijarsct.co.in |
| Reaction Steps | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions (MCRs) | Increased synthetic efficiency, high atom economy nih.gov |
| Catalysis | Use of stoichiometric and often hazardous reagents | Biocatalysts (enzymes), reusable solid catalysts | High selectivity, mild reaction conditions, catalyst recyclability ijarsct.co.in |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages for the synthesis of chemical intermediates like this compound. flinders.edu.au This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. uc.pt
The integration of this compound synthesis into automated flow platforms can streamline the production of its derivatives. advion.com Multi-step continuous-flow systems can telescope several reaction steps, including reaction, deprotection, and purification, into a single, uninterrupted process. flinders.edu.au This approach is particularly valuable for synthesizing active pharmaceutical ingredients (APIs), where consistency and quality are paramount. nih.gov For instance, a flow setup could be designed for the initial formation of the pyridine ring, followed by in-line functionalization and subsequent reactions to build more complex molecules. uc.pt
| Feature | Description | Benefit for Pyridine Synthesis |
|---|---|---|
| Enhanced Heat Transfer | High surface-area-to-volume ratio in microreactors allows for rapid heating and cooling. | Precise temperature control, enabling the use of highly exothermic or temperature-sensitive reactions safely. flinders.edu.au |
| Improved Mass Transfer | Efficient mixing of reactants in the flowing stream. | Increased reaction rates and yields, particularly for multiphasic reactions. flinders.edu.au |
| Scalability | Production is scaled by running the system for longer durations or by "numbering-up" reactors. | Seamless transition from laboratory-scale synthesis to pilot or production scale. uc.pt |
| Safety | Small reaction volumes at any given time minimize the risk associated with hazardous reagents or unstable intermediates. | Safer handling of potentially explosive or toxic reaction mixtures. uc.pt |
| Automation | Integration with online monitoring (e.g., mass spectrometry) and automated control systems. | High reproducibility, real-time optimization, and reduced manual intervention. advion.com |
Exploration of Novel Catalytic Transformations and Reaction Conditions
The functionalization of the pyridine ring is a central theme in modern organic chemistry. rsc.org While classical methods exist, they often lack regioselectivity and require harsh conditions. beilstein-journals.org Future research will focus on novel catalytic methods for the direct and selective C-H functionalization of the this compound core, which is an atom-economical approach. nih.gov
Emerging catalytic strategies include:
Transition Metal-Catalyzed C-H Activation: Catalysts based on palladium, rhodium, and copper can enable the direct introduction of new functional groups at specific positions on the pyridine ring, often with high regioselectivity. beilstein-journals.org
Photoredox Catalysis: Using visible light to drive reactions, this approach allows for transformations under mild conditions. nih.gov It can be used to generate pyridinyl radicals from pyridinium (B92312) salts, enabling novel C-H functionalization pathways that diverge from classical Minisci-type reactions. acs.org
N-Functionalized Pyridinium Salts: Activating the pyridine ring by functionalizing the nitrogen atom enhances its reactivity and allows for exquisite regiocontrol in subsequent radical-mediated reactions, often at the C2 and C4 positions under acid-free conditions. nih.gov
| Catalytic Strategy | Mechanism Principle | Potential Application to this compound | Reference |
|---|---|---|---|
| Transition Metal C-H Activation | Direct cleavage of a C-H bond and replacement with a C-C or C-X bond, often guided by a directing group. | Selective introduction of aryl, alkyl, or other groups at the C3, C5, or C6 positions. | beilstein-journals.org |
| Photoredox Catalysis | Single-electron transfer (SET) processes initiated by visible light to generate radical intermediates. | Functionalization with alkyl or aryl radicals under exceptionally mild conditions. | acs.org |
| Pyridinium Salt Activation | Enhances the electrophilicity of the pyridine ring and allows for controlled radical addition. | Regioselective functionalization at positions ortho or para to the nitrogen. | nih.gov |
Design of Next-Generation Biologically Relevant Scaffolds and Chemical Probes
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. rsc.org The 4-hydroxypyridine (B47283) moiety, in particular, is found in compounds with a range of biological activities. rsc.orgnih.gov The 2-bromomethyl group on this compound serves as a versatile synthetic handle, allowing for its elaboration into more complex, biologically active structures.
Future work in this area will focus on:
Scaffold Hopping and Diversification: Using the core structure to synthesize libraries of diverse compounds for screening against various biological targets. This includes creating annulated pyridine systems, where the pyridine ring is fused to other saturated or aromatic rings. doaj.org
Development of Chemical Probes: Designing molecules that can be used to study biological systems. nih.gov A chemical probe derived from this compound could incorporate a photoreactive group (like a diazirine) and a bioorthogonal handle (like an alkyne) to identify protein targets through photoaffinity labeling. unimi.it
| Derived Scaffold/Probe Type | Design Principle | Potential Therapeutic Area or Application |
|---|---|---|
| Fused Bicyclic Pyridines | Annulation of a second ring (e.g., piperidine, tetrahydropyran) onto the pyridine core to create rigid, three-dimensional structures. | Neurological disorders, oncology, infectious diseases. semanticscholar.org |
| Hydroxypyridinone-based Chelators | Modification of the 4-hydroxy group and substitution at other positions to enhance metal-binding affinity and selectivity. | Iron overload diseases, neurodegenerative disorders. rsc.org |
| Kinase Inhibitor Scaffolds | Elaboration of the 2-bromomethyl group into linkages that can interact with the hinge region of protein kinases. | Oncology, inflammatory diseases. |
| Photoaffinity Labeling Probes | Incorporation of a photoreactive moiety and a clickable tag for target identification and validation. | Drug discovery, chemical biology. unimi.it |
Computational Design and Prediction of Novel Derivatives and their Reactivity
Computational chemistry is an indispensable tool in modern drug design and chemical synthesis. nih.gov For this compound, computational methods can be used to predict the properties of its derivatives before they are synthesized, saving time and resources.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including electronic structure, reactivity, and nucleophilicity. ias.ac.in This allows for the rational design of new derivatives with desired electronic characteristics. For example, DFT can help predict how different substituents on the pyridine ring will affect the reactivity of the 2-bromomethyl group. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor. It can be used to screen virtual libraries of this compound derivatives to identify those most likely to have a desired biological effect.
Ab Initio Molecular Dynamics: These simulations can be used to study the thermal decomposition pathways of energetic materials or to understand reaction mechanisms at an atomic level. mdpi.com
| Computational Method | Predicted Property | Application in Designing Derivatives |
|---|---|---|
| Density Functional Theory (DFT) | HOMO-LUMO energies, charge distribution, nucleophilicity/electrophilicity indices. ias.ac.in | Predicting reaction outcomes and designing molecules with tailored electronic properties for specific catalytic transformations. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Building models to predict the therapeutic potential of novel, unsynthesized derivatives. |
| Molecular Docking | Binding affinity and mode of interaction with a biological target. | Prioritizing the synthesis of derivatives with the highest predicted potency as potential drug candidates. nih.gov |
| Prediction of Activity Spectra for Substances (PASS) | Predicting a wide range of biological activities based on structural formula. | Estimating the pharmacotherapeutic potential and possible side effects of new compounds. nih.gov |
Q & A
Q. How can I optimize the synthesis of 2-bromomethyl-4-hydroxypyridine to improve yield and purity?
- Methodological Answer : Use controlled bromination of 4-hydroxypyridine derivatives with N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under reflux conditions. Monitor reaction progress via TLC and purify the product using column chromatography with a gradient elution system (e.g., hexane/ethyl acetate). For reproducibility, standardize stoichiometry (1:1.2 molar ratio of substrate to NBS) and reaction time (6–8 hours) . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points with literature values (e.g., analogous compounds like 5-bromo-2-hydroxy-4-methylpyridine melt at 198–202°C) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to identify the bromomethyl (-CH₂Br) and hydroxyl (-OH) groups. Compare chemical shifts with similar compounds (e.g., 4-(bromomethyl)pyridine hydrobromide: δ ~4.5 ppm for CH₂Br) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~202–204 amu) .
- IR Spectroscopy : Detect hydroxyl (broad peak ~3200–3500 cm⁻¹) and aromatic C-Br stretching (~600 cm⁻¹) .
Advanced Research Questions
Q. How does the electrophilic reactivity of the bromomethyl group influence substitution reactions in this compound?
- Methodological Answer : The bromomethyl group undergoes nucleophilic substitution (SN2) with amines or thiols. For example, react with piperidine in anhydrous DMF at 60°C for 12 hours to yield 2-(piperidinylmethyl)-4-hydroxypyridine. Monitor competing reactions (e.g., elimination) by varying solvents (polar aprotic vs. protic) and temperatures. Use kinetic studies (UV-Vis or GC-MS) to quantify reaction rates and optimize conditions .
Q. What mechanistic pathways explain contradictory data in cross-coupling reactions involving this compound?
- Methodological Answer : Contradictions may arise from competing pathways:
- Bromine vs. Hydroxyl Reactivity : The hydroxyl group can act as a directing group in metal-catalyzed couplings (e.g., Suzuki-Miyaura), but bromine may dominate. Use DFT calculations to model electronic effects (e.g., charge distribution on the pyridine ring) .
- Side Reactions : Protect the hydroxyl group with TBDMS-Cl before coupling to isolate bromomethyl reactivity. Analyze byproducts via LC-MS .
Q. How can I evaluate the biological activity of this compound derivatives against parasitic targets?
- Methodological Answer :
- In Vitro Assays : Test derivatives against Leishmania spp. promastigotes (IC₅₀ determination via MTT assay). Use 4-(bromomethyl)pyridine derivatives as positive controls, which show anti-leishmanial activity at IC₅₀ ~10 µM .
- Structure-Activity Relationship (SAR) : Modify the hydroxyl or bromomethyl groups (e.g., acetylation, alkylation) and compare bioactivity. Use molecular docking to predict binding to parasite enzymes (e.g., trypanothione reductase) .
Q. What strategies resolve crystallographic ambiguities in this compound complexes?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation in ethanol/water (1:1). Compare unit cell parameters with analogous structures (e.g., 4-hydroxy-2-(trifluoromethyl)pyrimidine, space group P2₁/c) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H or O-H···N hydrogen bonds) to explain packing patterns .
Q. How can this compound be integrated into supramolecular or polymeric systems?
- Methodological Answer :
- Coordination Polymers : React with Zn(NO₃)₂ in DMF/water to form metal-organic frameworks (MOFs). Characterize porosity via BET surface area analysis .
- Host-Guest Chemistry : Use the hydroxyl group to anchor the compound into cyclodextrin or calixarene hosts. Monitor inclusion complexes via ¹H NMR titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
